2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Overview
Description
2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is an organic compound with the molecular formula C9H10N2O. This compound is characterized by a cyclopropyl group attached to a pyridine ring, which is further substituted with a nitrile group and a ketone functional group. It is a member of the pyridine family and exhibits unique chemical properties due to its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by oxidation to introduce the ketone functionality . The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization and oxidation steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide
- 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylic acid
- 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxaldehyde
Comparison: Compared to its analogs, 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity. The nitrile group can undergo various transformations, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-cyclopropyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-5-7-3-4-8(12)11-9(7)6-1-2-6/h6H,1-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMYSBWAVLEQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(CCC(=O)N2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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